molecular formula C8H13NO2 B13109991 (1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol

(1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol

Cat. No.: B13109991
M. Wt: 155.19 g/mol
InChI Key: RXXIKSQLNNXKNN-FXQIFTODSA-N
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Description

(1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol is a chemical compound belonging to the class of indolizidine alkaloids. These compounds are known for their diverse biological activities and are often found in various natural sources, including plants and fungi . The compound’s structure features a hexahydroindolizine core with two hydroxyl groups at positions 1 and 2, making it a diol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol typically involves the use of starting materials such as pipecolic acid or its derivatives. One common synthetic route includes the reduction of pipecolic acid derivatives followed by cyclization to form the indolizidine core . The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride under controlled temperatures to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form fully saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane at low temperatures.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated indolizidine derivatives.

    Substitution: Formation of halogenated indolizidine derivatives.

Mechanism of Action

The mechanism of action of (1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1S,2S,8aS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol

InChI

InChI=1S/C8H13NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h1-2,6-8,10-11H,3-5H2/t6-,7-,8-/m0/s1

InChI Key

RXXIKSQLNNXKNN-FXQIFTODSA-N

Isomeric SMILES

C1C=CCN2[C@@H]1[C@@H]([C@H](C2)O)O

Canonical SMILES

C1C=CCN2C1C(C(C2)O)O

Origin of Product

United States

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